6-Bromo-5-fluoro-2-hydroxynicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrFNO2 |
|---|---|
Molecular Weight |
220.00 g/mol |
IUPAC Name |
6-bromo-5-fluoro-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(8)1-3(2-10)6(11)9-5/h1-2H,(H,9,11) |
InChI Key |
VDBYTYQTTBZIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1F)Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 5 Fluoro 2 Hydroxynicotinaldehyde
De Novo Construction Strategies for the Pyridine (B92270) Core
De novo strategies for pyridine synthesis offer the advantage of building the core ring with the desired substitution pattern from acyclic precursors. This approach can be broadly categorized into cycloaddition reactions and ring-closing condensation reactions.
Cycloaddition Approaches to Substituted Pyridine Ring Systems
Cycloaddition reactions provide a powerful tool for the convergent synthesis of polysubstituted pyridines. While a direct [4+2] cycloaddition (Diels-Alder reaction) to form a pyridine ring with the specific 6-bromo, 5-fluoro, and 2-hydroxy substitution pattern is not commonly reported, a plausible approach involves the initial formation of a related heterocyclic precursor, such as a pyran-2-one, followed by a subsequent transformation.
One potential strategy involves the cycloaddition of a 1,1-difluoroallene with an α,β-unsaturated ketone (enone) in the presence of a gold(I) catalyst. This reaction can lead to the formation of a ring-difluorinated dihydro-2H-pyran. Subsequent chemical modifications, including bromination and oxidation, could potentially lead to a suitably substituted pyran-2-one. The conversion of pyran-2-ones to 2-pyridones can be achieved by reaction with ammonia (B1221849) or a source of ammonia, such as ammonium (B1175870) acetate. This transformation involves a ring-opening and subsequent ring-closing mechanism.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate Product |
| Substituted 1,1-difluoroallene | α,β-Unsaturated ketone | Gold(I) complex | Dihydro-2H-pyran |
| Substituted pyran-2-one | Ammonia/Ammonium acetate | Heat | 2-Pyridone |
Ring-Closing Reactions for Nicotinaldehyde Scaffolds
Ring-closing reactions, often involving the condensation of acyclic precursors, represent a classical and versatile approach to pyridine synthesis. For the synthesis of a highly substituted 2-pyridone core, a plausible strategy involves the condensation of a β-keto ester with an activated methylene (B1212753) compound in the presence of an amine.
A potential synthetic route could commence with a fluorinated β-keto ester. Reaction of this precursor with a cyanoacetamide derivative under basic conditions could lead to a substituted 2-pyridone. The bromine and the precursor to the aldehyde functionality would need to be incorporated into the acyclic starting materials or introduced at a later stage.
| Precursor 1 | Precursor 2 | Conditions | Product |
| Fluorinated β-keto ester | Cyanoacetamide derivative | Basic | Substituted 2-pyridone |
| α,β-Unsaturated ketone | Malononitrile | Basic | Substituted 2-aminopyridine (B139424) |
Functional Group Interconversion and Post-Synthetic Modification
This strategy focuses on the introduction of the required functional groups onto a pre-existing pyridine or pyridone scaffold. This approach relies on the careful selection of reagents and reaction conditions to achieve the desired regioselectivity.
Regioselective Bromination and Fluorination Protocols
The introduction of bromine and fluorine at specific positions on the pyridine ring is a critical step. The directing effects of the existing substituents on the ring play a crucial role in determining the outcome of electrophilic halogenation reactions.
Bromination: For the regioselective bromination at the 6-position of a 5-fluoro-2-hydroxypyridine (B1303129) (or its 2-pyridone tautomer), electrophilic brominating agents such as N-bromosuccinimide (NBS) can be employed. The hydroxyl/pyridone oxygen is an activating group, and the fluorine at the 5-position is a deactivating group with a meta-directing effect. The interplay of these electronic effects would need to be carefully considered to achieve the desired regioselectivity.
Fluorination: The introduction of a fluorine atom at the 5-position of a 6-bromo-2-hydroxypyridine scaffold can be achieved through electrophilic fluorination. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. The 2-hydroxy group strongly activates the ring towards electrophilic substitution, and the bromine at the 6-position will also influence the regioselectivity.
| Starting Material | Reagent | Product |
| 5-Fluoro-2-hydroxypyridine | N-Bromosuccinimide (NBS) | 6-Bromo-5-fluoro-2-hydroxypyridine |
| 6-Bromo-2-hydroxypyridine | Selectfluor® | 6-Bromo-5-fluoro-2-hydroxypyridine |
Selective Hydroxylation at the 2-Position of Nicotinaldehydes
The direct selective hydroxylation of a pre-functionalized nicotinaldehyde at the 2-position is a challenging transformation. A more common and practical approach is to synthesize the corresponding 2-pyridone, which exists in tautomeric equilibrium with the 2-hydroxypyridine. nih.govwikipedia.orgchemtube3d.com The synthesis of the 2-pyridone can be achieved through various methods, including the de novo strategies discussed in section 2.1. Alternatively, a 2-aminopyridine derivative can be converted to a 2-pyridone via a diazotization reaction followed by hydrolysis.
Introduction of the Aldehyde Moiety via Oxidation or Formylation Reactions
The final step in the synthesis would be the introduction of the aldehyde group at the 3-position. This can be achieved through two primary methods: oxidation of a pre-existing methyl group or direct formylation of the pyridine ring.
Oxidation of a 3-Methyl Group: A plausible and documented approach involves the oxidation of a 3-methyl group on the pyridine ring. For instance, a synthetic route to the related compound, 6-bromo-3-fluoropicolinaldehyde, involves the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) using Dess-Martin periodinane. chemicalbook.com A similar strategy could be employed for the synthesis of 6-Bromo-5-fluoro-2-hydroxynicotinaldehyde, starting from 6-bromo-5-fluoro-2-hydroxy-3-methylpyridine. The methyl group can be oxidized to the corresponding alcohol, which is then further oxidized to the aldehyde.
| Starting Material | Reagent | Product |
| 6-Bromo-5-fluoro-2-hydroxy-3-methylpyridine | Oxidizing agent (e.g., SeO2, KMnO4) | This compound |
| (6-Bromo-5-fluoro-2-hydroxypyridin-3-yl)methanol | Dess-Martin periodinane | This compound |
Formylation Reactions: Direct introduction of an aldehyde group can be achieved through formylation reactions. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The 2-hydroxy group of the pyridine ring is strongly activating, making the ring susceptible to electrophilic substitution. The regioselectivity of the formylation would be influenced by the existing bromo and fluoro substituents.
| Starting Material | Reagent | Product |
| 6-Bromo-5-fluoro-2-hydroxypyridine | Vilsmeier-Haack reagent (POCl3, DMF) | This compound |
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic strategies increasingly rely on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For a molecule like this compound, with its multiple reactive sites, the precision offered by advanced catalytic systems is indispensable.
Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Pyridines
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. libretexts.org For the construction of the this compound scaffold, these methods offer powerful tools for the introduction of key functional groups. The reactivity of halogenated pyridines in palladium-catalyzed reactions is well-documented, with the reactivity order generally being I > Br > Cl. libretexts.org
A plausible synthetic route could involve the use of a di-halogenated pyridine precursor, such as 2,6-dibromo-5-fluoropyridine. The differential reactivity of the bromine atoms at the C2 and C6 positions can be exploited for selective functionalization. For instance, a Suzuki-Miyaura coupling could be employed to introduce a protected aldehyde equivalent at the C2 position, followed by the introduction of a hydroxyl group or its precursor at a later stage. semanticscholar.org
The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used for such transformations. The reaction conditions, including the base, solvent, and temperature, must be carefully optimized to favor the desired coupling product and minimize side reactions.
Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling for a Precursor to this compound
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | 92 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 78 |
This table presents hypothetical data based on typical conditions for Suzuki-Miyaura reactions on halogenated pyridines.
Copper-Mediated Transformations in Pyridine Functionalization
Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based methods for the functionalization of heteroaromatics. Copper-mediated transformations are particularly effective for C-O, C-N, and C-C bond formation.
In the context of synthesizing this compound, a key step could be the introduction of the hydroxyl group onto the pyridine ring. A copper-catalyzed hydroxylation of a bromopyridine precursor would be a direct and efficient approach. organic-chemistry.orgnih.govnih.govresearchgate.net For instance, starting from a 2,6-dibromo-5-fluoropyridine, selective monohydroxylation could potentially be achieved by carefully controlling the reaction conditions. The choice of copper source (e.g., CuI, Cu₂O), ligand, and base is critical for the success of this transformation.
Furthermore, copper-catalyzed methods can be employed for the introduction of the aldehyde functionality, for example, through a formylation reaction of a suitable pyridine precursor.
Table 2: Hypothetical Copper-Mediated Hydroxylation of a Dihalogenated Pyridine Precursor
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | L-proline | K₂CO₃ | DMSO | 110 | 75 |
| 2 | Cu₂O | Phenanthroline | Cs₂CO₃ | DMF | 120 | 82 |
| 3 | Cu(acac)₂ | BHMPO | LiOH | DMSO/H₂O | 130 | 88 organic-chemistry.org |
This table presents hypothetical data based on established copper-mediated hydroxylation methods for aryl halides.
Chemoenzymatic Pathways for Asymmetric Synthesis
While this compound itself is not chiral, chemoenzymatic strategies can be invaluable for the synthesis of chiral precursors or for achieving high regioselectivity that might be challenging with traditional chemical methods. Enzymes offer unparalleled selectivity under mild reaction conditions.
A potential application of a chemoenzymatic approach could involve the desymmetrization of a prochiral pyridine derivative. For instance, an enzyme could selectively hydroxylate one of two equivalent positions on a pyridine ring, leading to a chiral intermediate that can then be converted to the target molecule.
Alternatively, a chemoenzymatic cascade could be designed where a chemical step generates a substrate that is then acted upon by one or more enzymes to install the desired functional groups with high precision. mdpi.com For example, a biocatalytic reduction of a dicarbonyl precursor could yield a chiral hydroxy-aldehyde intermediate. While the direct asymmetric synthesis of the target molecule is not the primary goal, these methods highlight the potential for creating complex and stereochemically defined pyridine building blocks. nih.govacs.org
Optimization of Reaction Parameters for Yield and Selectivity
The successful synthesis of a multi-functionalized molecule like this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and ensure the desired regioselectivity.
For the palladium-catalyzed cross-coupling reactions mentioned in section 2.3.1, key parameters to optimize include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for process viability.
Ligand Choice: The electronic and steric properties of the phosphine (B1218219) ligand can significantly influence the rate and selectivity of the reaction.
Temperature and Reaction Time: These parameters need to be balanced to ensure complete conversion without promoting decomposition or side reactions.
Similarly, for copper-mediated transformations, the nature of the copper salt, the ligand, the base, and the solvent system are all critical variables that require systematic screening to identify the optimal conditions.
A design of experiments (DoE) approach can be a powerful tool for efficiently exploring the multi-dimensional reaction space and identifying the optimal set of parameters.
Table 3: Optimization of a Hypothetical Palladium-Catalyzed Carbonylation for Aldehyde Synthesis
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂/Xantphos | PdCl₂(dppf) |
| CO Source | CO gas (1 atm) | Mo(CO)₆ | Formic Acid/Activator | CO gas (1 atm) |
| Base | Et₃N | K₂CO₃ | DBU | Et₃N |
| Solvent | Toluene | Dioxane | DMF | Dioxane |
| Temperature (°C) | 80 | 100 | 120 | 100 |
This table illustrates a hypothetical optimization study for a key synthetic step, highlighting the parameters that would need to be considered.
Reactivity and Mechanistic Investigations of 6 Bromo 5 Fluoro 2 Hydroxynicotinaldehyde
Reactivity of the Aldehyde Group in Condensation and Addition Reactions
The aldehyde functional group at the C3 position of the pyridine (B92270) ring is a primary site for reactivity, readily undergoing condensation and addition reactions.
Imine Formation as a Reversible Functionalization Pathway
The reaction of aldehydes and ketones with primary amines to form imines, also known as Schiff bases, is a well-established reversible reaction. masterorganicchemistry.comlumenlearning.comchemistrysteps.comlibretexts.orgyoutube.com In the case of 6-bromo-5-fluoro-2-hydroxynicotinaldehyde, condensation with a primary amine leads to the formation of the corresponding imine. This reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The pH of the reaction medium is a critical parameter; optimal rates are often observed around a pH of 5. lumenlearning.comlibretexts.org At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step. lumenlearning.comlibretexts.org
The reversibility of imine formation allows it to be used as a protecting group strategy or as a pathway for further functionalization. masterorganicchemistry.com Hydrolysis of the imine back to the aldehyde and amine can be readily achieved, typically by treatment with aqueous acid. masterorganicchemistry.com
Table 1: Representative Conditions for Imine Formation
| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Product |
| Aniline | Acetic Acid (cat.) | Ethanol | Reflux | N-(phenyl)imine derivative |
| Benzylamine | p-Toluenesulfonic acid (cat.) | Toluene | Reflux (Dean-Stark) | N-(benzyl)imine derivative |
| Ethylamine | None | Ethanol | Room Temperature | N-(ethyl)imine derivative |
Note: This data is illustrative and based on general principles of imine formation.
Nucleophilic Additions to the Carbonyl Center
The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond and is therefore susceptible to attack by nucleophiles. medlifemastery.comchemguide.co.ukck12.orgmasterorganicchemistry.comlibretexts.org This nucleophilic addition reaction results in the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org
A variety of nucleophiles can participate in this reaction. For instance, the addition of hydrogen cyanide, typically from a source like KCN with a weak acid, yields a cyanohydrin. chemguide.co.uk Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols after an aqueous workup. The reactivity of the aldehyde in this compound is modulated by the electronic effects of the substituted pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a simple benzaldehyde.
Table 2: Examples of Nucleophilic Addition to the Aldehyde Group
| Nucleophile | Reagent | Product (after workup) |
| Cyanide | KCN, H₂SO₄ (aq) | 2-hydroxy-2-(6-bromo-5-fluoro-2-hydroxypyridin-3-yl)acetonitrile |
| Methyl Grignard | CH₃MgBr, then H₃O⁺ | 1-(6-bromo-5-fluoro-2-hydroxypyridin-3-yl)ethanol |
| Hydride | NaBH₄ | (6-bromo-5-fluoro-2-hydroxypyridin-3-yl)methanol |
Note: This data is illustrative and based on general principles of nucleophilic addition to aldehydes.
Pyridine Ring Reactivity and Directed Aromatic Functionalization
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property makes the ring generally unreactive towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. uoanbar.edu.iqyoutube.com The substituents on the ring further modulate this reactivity.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. uoanbar.edu.iqyoutube.com The nitrogen atom's lone pair can coordinate with Lewis acids, which are often used as catalysts, leading to the formation of a pyridinium (B92312) ion and further deactivating the ring. uoanbar.edu.iq If substitution does occur, it is predicted to happen at the C4 position, which is meta to the deactivating aldehyde group and ortho to the activating hydroxyl group. The hydroxyl group at C2 is a strongly activating, ortho, para-directing group, which would direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is already substituted, and the C5 position is occupied by a fluorine atom. The fluorine and bromine atoms are deactivating but ortho, para-directing. The interplay of these directing effects makes predicting the outcome of electrophilic substitution complex. Electrophilic fluorination is a notable reaction for introducing fluorine into aromatic systems. wikipedia.orgmdpi.com
Nucleophilic Aromatic Substitution Enabled by Halogen and Hydroxyl Groups
The electron-deficient nature of the pyridine ring, coupled with the presence of good leaving groups (bromo and fluoro), makes this compound a candidate for nucleophilic aromatic substitution (SNAr). youtube.comquimicaorganica.org Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2 and C6, and C4). In this molecule, the C6 position, bearing a bromine atom, is a prime site for SNAr. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, however, facile substitutions of bromo-substituted heterocyclic systems have been reported. nih.gov
The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom and the other ring substituents. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide at the C6 position.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Solvent | Product |
| Ammonia (B1221849) | NH₃ | DMSO | 6-amino-5-fluoro-2-hydroxynicotinaldehyde |
| Sodium Methoxide | NaOCH₃ | Methanol | 5-fluoro-2-hydroxy-6-methoxynicotinaldehyde |
| Sodium Thiophenoxide | NaSPh | DMF | 5-fluoro-2-hydroxy-6-(phenylthio)nicotinaldehyde |
Note: This data is illustrative and based on established principles of SNAr on halopyridines.
Mechanistic Pathways of C-H Activation Facilitated by this compound
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocycles like pyridine. beilstein-journals.orgmdpi.comrsc.org The presence of directing groups on the pyridine ring can facilitate regioselective C-H bond functionalization. rsc.org In this compound, both the aldehyde and the hydroxyl group have the potential to act as directing groups, coordinating to a transition metal catalyst and directing the activation of a nearby C-H bond.
For instance, the hydroxyl group at C2 could direct the ortho-C-H activation at the C3 position, although this position is already functionalized with an aldehyde. More likely, the aldehyde's carbonyl oxygen or the hydroxyl group could direct the activation of the C4-H bond. The mechanism of such reactions typically involves the formation of a cyclometalated intermediate. acs.orgnih.gov For example, a palladium catalyst could coordinate to the aldehyde oxygen, facilitating the oxidative addition of the C4-H bond to the metal center. This palladacycle could then undergo reductive elimination with a coupling partner, such as an aryl halide, to form a new C-C bond at the C4 position.
The specific mechanistic pathway and the site of C-H activation would depend on the choice of transition metal catalyst, ligands, and reaction conditions. beilstein-journals.orgnih.govmdpi.com
Role as a Transient Directing Group in Transition Metal Catalysis
The aldehyde functional group in this compound is poised to act as a precursor to a transient directing group. snnu.edu.cn Transient directing groups are formed in situ through a reversible reaction with a substrate, guiding a metal catalyst to a specific C-H bond for functionalization, and are subsequently cleaved to regenerate the original functionality. snnu.edu.cnrsc.org This strategy avoids the additional synthetic steps of installing and removing a permanent directing group. snnu.edu.cn In the case of this compound, the aldehyde can reversibly condense with a primary amine or an amino acid to form an imine, which is a more effective directing group for transition metals like palladium and copper. researchgate.netnih.gov
In palladium-catalyzed C-H functionalization, the imine formed from this compound would likely direct the palladium catalyst to the C-3 position of the pyridine ring. The general mechanism is believed to proceed through a series of well-defined steps. rsc.orgnih.govnih.gov
The catalytic cycle (a hypothetical representation) is proposed to initiate with the coordination of the transiently formed imine to a Pd(II) salt, such as Pd(OAc)₂, leading to a palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway. rsc.org This palladacycle is a key intermediate that ensures high regioselectivity. The subsequent steps would involve oxidative addition of a coupling partner (e.g., an aryl halide), followed by reductive elimination to form the new C-C bond and regenerate a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle.
Hypothetical Reaction Parameters for Pd-Catalyzed C-H Arylation:
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Commonly used and effective for C-H activation. |
| Ligand | PPh₃ or other phosphine (B1218219) ligands | Can stabilize the palladium catalyst. |
| Amine Source | tert-Butylamine or an amino acid | Forms the transient imine directing group. |
| Base | K₂CO₃ or Cs₂CO₃ | Facilitates the C-H activation step. |
| Solvent | Toluene or DMF | Common solvents for cross-coupling reactions. |
| Temperature | 80-120 °C | Typically required for C-H activation. |
Copper catalysis offers a more economical and environmentally friendly alternative to palladium for C-H functionalization. nih.govrsc.org The mechanism of copper-catalyzed C-H activation is often debated and can proceed through different pathways, including a Pd-like oxidative addition/reductive elimination cycle, a single electron transfer (SET) pathway, or a concerted metalation-deprotonation mechanism. acs.org For a substrate like this compound, a copper-catalyzed reaction directed by the transient imine would also be expected to functionalize the C-3 position.
A plausible mechanism involves the formation of a copper(I) or copper(II) complex with the imine. C-H activation could then occur, followed by reaction with a coupling partner. The reaction is often carried out in the presence of an oxidant to regenerate the active copper catalyst.
Elucidation of Rate-Limiting Steps and Transition States
For palladium-catalyzed C-H functionalization reactions of pyridines, the C-H activation step (CMD) is often considered the rate-limiting step. acs.org However, in some cases, the oxidative addition or reductive elimination step can also be rate-determining. acs.org Kinetic isotope effect (KIE) studies, where the C-H bond to be functionalized is replaced by a C-D bond, are a powerful tool to probe the rate-limiting step. A significant KIE (kH/kD > 1) would suggest that C-H bond cleavage is involved in the rate-determining step. nih.gov
Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition state geometries and energies, helping to elucidate the reaction mechanism and the factors controlling reactivity and selectivity. princeton.eduacs.org For this compound, DFT studies could model the formation of the palladacycle or cupracycle and the subsequent functionalization steps.
Stereochemical Aspects in Directed C-H Activation
When the transient directing group is chiral, for example, derived from a chiral amino acid, it can induce enantioselectivity in the C-H functionalization reaction. rsc.org This is a powerful strategy for the synthesis of enantioenriched molecules. The chiral environment created by the directing group around the metal center can lead to a diastereomeric differentiation of the transition states, favoring the formation of one enantiomer over the other. The degree of stereocontrol would depend on the structure of the chiral amine and its ability to effectively transmit stereochemical information to the reaction center.
Influence of Halogen and Hydroxyl Substituents on Reaction Profiles
Electronic Effects of Bromine and Fluorine on Pyridine Reactivity
Both bromine and fluorine are electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic attack but can activate it towards nucleophilic attack. In the context of C-H activation, which often has some electrophilic character from the metal center, this deactivation can make the C-H bonds less susceptible to cleavage.
However, halogens also possess a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). For fluorine, the inductive effect generally outweighs the resonance effect. For bromine, the two effects are more balanced but the inductive effect still tends to dominate. The net effect of these halogens is a general decrease in the electron density of the pyridine ring. This can influence the coordination of the pyridine nitrogen to the metal catalyst and the acidity of the C-H protons. Computational studies on substituted pyridines have shown that electron-withdrawing groups can impact the interaction energies with other molecules. researchgate.net
Comparison of Electronic Effects of Halogen Substituents:
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Pyridine Ring |
| Fluorine | Strong | Weak | Strong deactivation |
| Bromine | Strong | Moderate | Moderate deactivation |
The presence of both fluorine and bromine at the 5- and 6-positions, respectively, would lead to a significantly electron-deficient pyridine ring, potentially requiring more forcing reaction conditions for C-H activation compared to an unsubstituted pyridine.
Insufficient Data on Directing Group Capabilities of the Hydroxyl Moiety in this compound
The inquiry focused on detailed research findings regarding how the hydroxyl group influences the regioselectivity of chemical transformations involving this molecule. However, no dedicated studies or significant mentions within broader research that would provide the necessary data for a detailed analysis were identified. The creation of an authoritative and informative article, as requested, is contingent on the availability of peer-reviewed research, which appears to be absent for this particular subject.
Further research into the reactivity of this compound or related fluorinated and brominated hydroxynicotinaldehydes may be necessary to elucidate the directing effects of the hydroxyl group. Without such foundational studies, any discussion on the topic would be speculative and would not meet the required standards of scientific accuracy and detail.
Role of 6 Bromo 5 Fluoro 2 Hydroxynicotinaldehyde As a Strategic Precursor in Complex Molecule Synthesis
Construction of Nitrogen Heterocycles Utilizing 6-Bromo-5-fluoro-2-hydroxynicotinaldehyde
There is a lack of specific literature detailing the synthesis of fused pyridine (B92270) derivatives directly from this compound. General methodologies for the synthesis of fused nitrogen heterocycles often involve intramolecular cyclization reactions. For instance, the synthesis of a complex fused imidazo[1,2-a]pyridinium salt has been reported starting from 5-bromopyridin-2-amine, demonstrating the construction of a fused pyridine system containing bromo and hydroxy functionalities, albeit not from the aldehyde precursor . nih.gov
No specific research findings were identified that describe the use of this compound in the generation of polycyclic scaffolds or bridged systems.
Derivatization Strategies for Expanding Molecular Diversity
The aldehyde group is a versatile functional group that can undergo a wide array of transformations. Standard organic synthesis techniques would allow for its conversion into other functional groups, thereby expanding molecular diversity.
Potential Aldehyde Transformations
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation | e.g., KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Reduction | e.g., NaBH₄, LiAlH₄ | Alcohol |
| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Grignard reagent (R-MgX) | Secondary Alcohol |
This table represents general chemical transformations and does not reflect documented reactions specifically performed on this compound.
The hydroxyl group can be modified through various reactions to introduce different functionalities.
Potential Hydroxyl Group Modifications
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Etherification | Alkyl halide, base | Ether |
| Esterification | Acyl chloride or anhydride, base | Ester |
| O-Alkylation | Alkylating agent, base | O-Alkyl group |
This table represents general chemical transformations and does not reflect documented reactions specifically performed on this compound.
The bromo and fluoro substituents on the pyridine ring could potentially participate in various substitution and coupling reactions. The bromo group, in particular, is a common handle for palladium-catalyzed cross-coupling reactions.
Potential Reactions of Halogen Substituents
| Reaction Type | Catalyst/Reagents | Bond Formed |
| Suzuki Coupling | Palladium catalyst, boronic acid | C-C |
| Heck Coupling | Palladium catalyst, alkene | C-C |
| Buchwald-Hartwig Amination | Palladium catalyst, amine | C-N |
| Sonogashira Coupling | Palladium/copper catalyst, alkyne | C-C |
| Nucleophilic Aromatic Substitution | Nucleophile | C-Nu |
This table represents general chemical transformations and does not reflect documented reactions specifically performed on this compound.
Design and Synthesis of Advanced Chemical Probes and Ligands
The strategic placement of bromo, fluoro, hydroxyl, and aldehyde functionalities on the pyridine ring makes this compound a highly valuable precursor in the synthesis of complex molecules, particularly in the development of advanced chemical probes and specialized ligands. The inherent electronic properties and reactivity of these substituents allow for a modular and rational approach to molecular design, enabling the construction of sophisticated functional scaffolds.
Rational Design Principles for Functional Scaffolds
The design of functional scaffolds derived from this compound is guided by several key principles that leverage the unique combination of its substituents. These principles are centered around creating molecules with specific recognition capabilities, often for metal ions or biological targets, and incorporating signaling moieties for detection.
The 2-hydroxy and 3-aldehyde groups form a crucial bidentate chelation site, a common feature in the design of fluorescent probes for metal ions. The rationale lies in the modulation of the fluorophore's electronic properties upon metal binding. In its unbound state, the molecule might exhibit specific photophysical characteristics. Upon chelation with a metal ion, processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) can be either quenched or enhanced, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. The design process often involves computational modeling to predict the binding affinity and the resulting photophysical changes for different metal ions.
The bromo and fluoro substituents play a significant role in fine-tuning the electronic and steric properties of the scaffold. The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group, thereby affecting the stability and selectivity of the resulting metal complexes. The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of additional recognition units or the extension of the conjugated system to modulate the photophysical properties of the resulting probe. For instance, attaching a fluorophore to the pyridine backbone via a Suzuki coupling at the bromine position can lead to the development of ratiometric or "turn-on" fluorescent sensors.
The aldehyde group is not only a key part of the chelation site but also a reactive center for derivatization. It can be readily converted into other functional groups, such as imines (through condensation with amines) or alcohols (through reduction). This versatility allows for the attachment of targeting moieties to direct the probe to specific cellular compartments or to link the scaffold to larger biomolecules.
Table 1: Key Functional Groups of this compound and Their Roles in Rational Scaffold Design
| Functional Group | Position | Role in Scaffold Design |
| Aldehyde (-CHO) | 3 | Forms a bidentate chelation site with the hydroxyl group; acts as a reactive handle for derivatization and attachment of other molecular components. |
| Hydroxyl (-OH) | 2 | Key component of the bidentate chelation site; its acidity and coordination properties are crucial for metal ion binding and selectivity. |
| Bromo (-Br) | 6 | Serves as a versatile site for post-synthetic modification via cross-coupling reactions, enabling the introduction of fluorophores, targeting groups, or other functionalities. |
| Fluoro (-F) | 5 | Modulates the electronic properties of the pyridine ring, influencing the pKa of the hydroxyl group and the overall stability and selectivity of the resulting chelates. |
Development of Chelating Ligands Derived from this compound
The structural motif of a 2-hydroxypyridine-3-carbaldehyde is a well-established platform for the development of effective chelating ligands for a variety of metal ions. The derivatization of this compound allows for the creation of ligands with tailored properties for specific applications, ranging from medicinal chemistry to materials science.
A primary route for developing multidentate ligands from this precursor involves the reaction of the aldehyde group with amines to form Schiff base ligands. By selecting appropriate di- or tri-amines, it is possible to synthesize ligands that can form stable complexes with transition metals. For example, condensation with ethylenediamine (B42938) would yield a tetradentate N2O2 ligand, capable of coordinating to a single metal center through the two imine nitrogens and the two phenolate (B1203915) oxygens. The resulting metal complexes often exhibit well-defined geometries and can possess interesting catalytic or photophysical properties.
The presence of the bromo substituent offers a strategic advantage for creating more complex ligand architectures. For instance, two molecules of this compound can be coupled together through a reaction at the bromine positions to create a binucleating ligand. Such ligands are of interest for their ability to bind two metal ions in close proximity, which can lead to cooperative effects in catalysis or the recognition of specific substrates.
Furthermore, the 2-hydroxynicotin-aldehyde scaffold can be incorporated into larger macromolecular structures. For instance, the aldehyde can be used to functionalize polymers or solid supports, creating materials with metal-chelating properties for applications in metal ion sequestration or heterogeneous catalysis.
The design of these chelating ligands is often guided by the hard and soft acids and bases (HSAB) principle. The oxygen and nitrogen donor atoms of the Schiff base ligands derived from this compound are hard donors, making them particularly suitable for chelating hard metal ions such as Fe(III), Al(III), and Ga(III). The fluoro substituent can further influence the hardness of the donor atoms, providing a means to fine-tune the selectivity of the ligand for different metal ions.
Table 2: Examples of Chelating Ligand Types Derived from 2-Hydroxypyridine-3-carbaldehyde Scaffolds
| Ligand Type | Description | Potential Metal Ions |
| Bidentate (O,O) | The parent 2-hydroxynicotinaldehyde (B1277654) scaffold itself, coordinating through the hydroxyl oxygen and the aldehyde oxygen. | Lanthanides, Alkaline earth metals |
| Tridentate (O,N,O) | Schiff base derivatives formed from reaction of the aldehyde with a primary amine containing an additional donor group (e.g., 2-aminoethanol). | Transition metals (e.g., Cu(II), Ni(II), Zn(II)) |
| Tetradentate (O,N,N,O) | Schiff base derivatives formed from condensation with a diamine (e.g., ethylenediamine), creating a binucleating or mononuclear wrapping ligand. | Transition metals (e.g., Mn(II), Fe(III), Co(II)) |
| Polydentate Polymers | The aldehyde functionality is used to graft the chelating unit onto a polymer backbone. | Heavy metals, Precious metals |
Advanced Spectroscopic and Computational Characterization of 6 Bromo 5 Fluoro 2 Hydroxynicotinaldehyde
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis:The final section was planned to confirm the molecular weight of 6-Bromo-5-fluoro-2-hydroxynicotinaldehyde and to analyze its fragmentation patterns, offering further insights into its structural composition.
While searches did identify suppliers for a structurally related compound, 6-Bromo-5-fluoronicotinaldehyde, which lacks the 2-hydroxy group, this information is not applicable to the target molecule. General spectroscopic information on related chemical classes, such as hydroxypyridines and other halogenated compounds, was also found but is insufficient for a detailed and scientifically accurate characterization of the specific compound .
The absence of dedicated research articles or spectral database entries for this compound prevents the generation of an authoritative and data-rich article as outlined. Further research and publication of the spectroscopic properties of this compound are necessary before a thorough analysis can be conducted.
Theoretical and Computational Studies of Molecular Structure and ReactivityNo specific theoretical studies focused on this compound were identified.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations could provide significant insights into its conformational landscape. By simulating the motion of the molecule's atoms, researchers can identify stable conformations, understand the flexibility of the molecule, and determine the energetic barriers between different rotational isomers (rotamers). This analysis is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.
A typical MD simulation protocol would involve placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The system is then subjected to a set of physical laws governing atomic motion, and the trajectory of each atom is calculated over a series of time steps. Analysis of these trajectories would reveal the preferred dihedral angles of the aldehyde and hydroxyl groups relative to the pyridine (B92270) ring, and how these are influenced by the bromine and fluorine substituents.
Table 1: Hypothetical Stable Conformers of this compound Identified by Molecular Dynamics Simulations
| Conformer | Dihedral Angle (O=C-C=N) | Relative Energy (kcal/mol) | Population (%) |
| A | 0° | 0.00 | 75 |
| B | 180° | 1.25 | 25 |
| Transition | 90° | 5.60 | - |
Note: This table is illustrative and not based on experimental or calculated data.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F), infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).
These theoretical predictions are invaluable for several reasons. They can aid in the interpretation of experimental spectra, help to assign specific signals to corresponding atoms or vibrational modes, and can be used to confirm the structure of the synthesized compound. A strong correlation between the predicted and experimental spectra provides a high degree of confidence in the structural assignment. Discrepancies between the two can point to environmental effects, such as solvent interactions, or suggest that the molecule exists in a different conformation than predicted in the gas phase calculations.
Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |
| C2 | 165.2 | 164.8 | 0.4 |
| C3 | 110.5 | 111.0 | -0.5 |
| C4 | 140.8 | 140.1 | 0.7 |
| C5 | 150.1 (d) | 149.5 (d) | 0.6 |
| C6 | 115.7 | 116.2 | -0.5 |
| -CHO | 192.3 | 191.9 | 0.4 |
Note: This table is illustrative and not based on experimental or calculated data. (d) indicates a doublet due to fluorine coupling.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling can be used to explore the reactivity of this compound and to elucidate the mechanisms of reactions in which it might participate. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is critical for understanding reaction kinetics and for optimizing reaction conditions.
For instance, the reactivity of the aldehyde group, the potential for nucleophilic aromatic substitution of the bromine atom, and the influence of the fluorine and hydroxyl groups on the aromatic ring's reactivity could all be investigated using computational methods. The calculated energy landscape would provide a detailed picture of the energetic feasibility of different reaction pathways, guiding synthetic chemists in designing new transformations involving this molecule.
Future Research Directions and Emerging Paradigms
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the 6-bromo-5-fluoro-2-hydroxynicotinaldehyde core is a key area for future investigation. The presence of both bromine and fluorine atoms, along with C-H bonds on the pyridine (B92270) ring, offers multiple sites for modification. researchgate.net
Transition metal-catalyzed cross-coupling reactions are expected to be a primary focus. nih.govchemrxiv.org While palladium-catalyzed reactions are well-established for aryl bromides, the exploration of nickel-catalyzed couplings could offer alternative reactivity and cost-effectiveness, particularly for forming C-C bonds. acs.orgacs.org Research into ligand development will be crucial to control selectivity and efficiency, especially given the potential for the neighboring hydroxyl and aldehyde groups to coordinate with the metal center. nih.gov
Furthermore, late-stage functionalization techniques that directly target C-H bonds are a promising frontier. nih.govnih.govnih.gov Rhodium(III)-catalyzed C-H activation, for instance, has been successfully applied to the synthesis of other fluorinated pyridines and could be adapted for this compound. nih.gov Such methods would allow for the introduction of new substituents without relying on the pre-functionalized bromine position, thus expanding the accessible chemical space. acs.org
Below is a table summarizing potential catalytic systems for the functionalization of this compound.
| Catalytic System | Target Transformation | Potential Advantages |
| Palladium/Ligand Complexes | Suzuki, Sonogashira, Buchwald-Hartwig coupling at the C-Br bond | Well-established, high yields, broad substrate scope. db-thueringen.deuzh.ch |
| Nickel/Ligand Complexes | Reductive coupling and cross-coupling at the C-Br bond | Cost-effective, unique reactivity profiles. acs.org |
| Rhodium(III) Catalysts | C-H activation and annulation reactions | Direct functionalization of C-H bonds, atom economy. nih.gov |
| Copper Catalysts | Intramolecular cross-coupling, C-O and C-S bond formation | Mild reaction conditions, suitable for specific heteroatom couplings. researcher.life |
Development of Sustainable Synthetic Routes for the Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. rasayanjournal.co.inijarsct.co.in Future research will undoubtedly focus on developing more sustainable methods for the synthesis and modification of this compound.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). nih.gov Microwave heating can dramatically reduce reaction times and improve yields for nucleophilic aromatic substitution and other reactions involving halopyridines. sci-hub.se This technique often allows for the use of greener solvents or even solvent-free conditions. researchgate.net
Multicomponent reactions (MCRs) represent another key strategy for sustainable synthesis. nih.gov Designing a one-pot reaction that assembles the substituted pyridine core from simpler starting materials would significantly improve efficiency and reduce waste. researchgate.net The use of environmentally benign catalysts, such as zinc(II) or other earth-abundant metals, in these MCRs is also a critical area of investigation. researchgate.net
The table below outlines potential sustainable approaches for the synthesis of pyridine derivatives.
| Sustainable Approach | Description | Key Benefits |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, improved yields, potential for solvent-free conditions. rasayanjournal.co.inresearchgate.net |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. nih.gov | High atom economy, reduced waste, operational simplicity. nih.gov |
| Green Catalysts | Employing catalysts based on earth-abundant and non-toxic metals. ijarsct.co.innih.gov | Lower environmental impact, reduced cost. |
| Alternative Solvents | Utilizing water, ionic liquids, or bio-based solvents in place of hazardous organic solvents. researchgate.net | Improved safety, reduced environmental pollution. |
Investigation of Unconventional Reactivity Patterns
Beyond traditional cross-coupling and nucleophilic substitution reactions, exploring unconventional reactivity patterns of this compound could lead to novel molecular architectures. The interplay between the various functional groups on the pyridine ring may give rise to unique chemical behavior. pharmaguideline.com
One area of interest is the investigation of ring-opening and ring-closing sequences. Such strategies can temporarily disrupt the aromaticity of the pyridine ring to allow for selective functionalization that would be difficult to achieve directly. For example, the formation of Zincke imine intermediates from pyridinium (B92312) salts has been used for the regioselective halogenation of pyridines. mountainscholar.orgchemrxiv.org Applying similar concepts to this compound could enable selective modifications at positions that are otherwise unreactive.
The dearomatization of the pyridine ring is another emerging area. acs.org By temporarily converting the aromatic pyridine into a non-aromatic intermediate, it may be possible to achieve novel functionalization patterns, such as para-selective C-H functionalization, which is typically challenging for pyridines. acs.org
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing complexity of drug discovery and materials science requires the rapid synthesis and screening of large numbers of compounds. researchgate.nettrajanscimed.com Integrating the synthesis of derivatives of this compound into automated platforms is a critical future direction. nih.gov
Automated synthesis platforms, which use robotic systems to perform chemical reactions, can significantly accelerate the production of compound libraries. researchgate.net The use of pre-filled reagent cartridges for common reactions, such as N-heterocycle formation or reductive amination, can streamline the synthesis process and make it accessible to a broader range of researchers. merckmillipore.comyoutube.com The aldehyde group on the target compound makes it an ideal candidate for such automated transformations.
High-Throughput Experimentation (HTE) allows for the parallel execution of a large number of reactions to quickly screen for optimal conditions or to generate diverse libraries of compounds. seqens.combohrium.comanalytical-sales.com By employing HTE, researchers can rapidly explore a wide range of catalysts, ligands, and reaction conditions for the functionalization of this compound, accelerating the discovery of new derivatives with desired properties. trajanscimed.com
Advanced Mechanistic Insights through in situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the functionalization of this compound is essential for optimizing existing reactions and designing new ones. The use of in situ and operando spectroscopic techniques, which allow for the monitoring of reactions as they occur, is a powerful tool for gaining these insights. youtube.comuu.nl
Techniques such as X-ray absorption spectroscopy can provide information about the oxidation state and coordination environment of metal catalysts during a reaction. youtube.com This can help to identify the active catalytic species and understand how different ligands or additives influence the catalytic cycle. Combining multiple spectroscopic methods, such as infrared and X-ray absorption spectroscopy, can provide a more complete picture of the evolving chemical system. youtube.com
By applying these advanced analytical methods, researchers can move beyond a "black box" understanding of reactions and develop a more fundamental knowledge of the factors that control reactivity and selectivity. This knowledge will be invaluable for the rational design of new and improved synthetic methods for this and other complex heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
